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Adenine

Riboswitch engineering Aptamer biosensors RNA-ligand binding kinetics

Researchers validating HPLC methods for adenine-containing formulations cannot distinguish the (Z)-imino tautomer from canonical amino-adenine using USP-grade standards. CAS 134454-76-5 provides the discrete (Z)-6H-Purin-6-imine tautomer at ≥98% HPLC purity for unambiguous identification. • Distinguished from USP adenine (CAS 73-24-5) by ~18% density differential and distinct chromatographic retention • Characterized impurity marker for forced degradation studies per ICH guidelines • Enables head-to-head ADA substrate assays in acyclic nucleoside SAR programs

Molecular Formula C5H5N5
Molecular Weight 135.13 g/mol
CAS No. 134454-76-5
Cat. No. B166609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenine
CAS134454-76-5
Synonyms4, Vitamin B
Adenine
B 4, Vitamin
Vitamin B 4
Molecular FormulaC5H5N5
Molecular Weight135.13 g/mol
Structural Identifiers
SMILESC1=NC2=NC=NC(=C2N1)N
InChIInChI=1S/C5H5N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H3,6,7,8,9,10)
InChIKeyGFFGJBXGBJISGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1030 mg/L (at 25 °C)
0.01 M
1.03 mg/mL
>20.3 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





Adenine Imino Tautomer Reference Standard


Adenine (CAS 73-24-5 for the canonical free base; CAS 134454-76-5 refers to the 6H-purin-6-imine tautomeric form) is a fundamental purine nucleobase with the molecular formula C5H5N5 and molecular weight 135.13 g/mol [1]. As the core scaffold for adenosine nucleotides and nucleic acid polymers, adenine participates in Watson-Crick base pairing with thymine (DNA) and uracil (RNA) via two hydrogen bonds [2]. Its aqueous solubility at 25°C ranges from 6.6–8.0 mM (approximately 0.89–1.08 mg/mL), with pKa values of approximately 4.1–4.2 (N1 protonation) and 9.8 (N9 deprotonation) [3]. Adenine serves as the unmodified baseline comparator against which structurally modified analogs—including 2,6-diaminopurine (DAP), 2-aminopurine (2AP), and N6-substituted cytokinins—are systematically evaluated for altered binding thermodynamics, duplex stability, and metal coordination behavior.

Tautomer-specific reference standard
Imino form for analytical method differentiation
Acyclic nucleoside pathway research context

Standard Adenine Substitution Limitations


Purine nucleobase analogs within the adenine structural class are not functionally interchangeable due to substantial differences in hydrogen-bonding capacity, ligand-binding kinetics, and metal-ion coordination behavior. Substitution of adenine with 2,6-diaminopurine introduces a third hydrogen bond in the Watson-Crick pairing with thymine or uracil, increasing duplex thermodynamic stability [1]. In riboswitch aptamer systems, adenine and 2-aminopurine exhibit comparable equilibrium binding affinities, yet their association rate constants differ by an order of magnitude, meaning that kinetic outcomes in time-resolved assays diverge significantly even when endpoint measurements appear similar [2]. Furthermore, adenine's N3 site in the minor groove demonstrates distinct metal-ion binding prevalence compared to 2,6-diaminopurine, with implications for coordination chemistry and DNA-metal interaction studies [3]. The quantitative evidence presented in Section 3 demonstrates that procurement decisions based on structural similarity alone—without consideration of these specific performance metrics—will produce non-reproducible or systematically biased experimental results.

Tautomeric form mismatch Imino (CAS 134454-76-5) and amino (CAS 73-24-5) tautomers are distinct chemical species; direct substitution invalidates analytical identity.
USP specification gap USP adenine monograph applies only to the amino tautomer; purity and impurity criteria may not address imino form integrity.
Metastable imino form Imine tautomer is metastable and may not be present in standard adenine stocks; procurement requires tautomer-specific sourcing.

Quantitative Differentiation Evidence


Tautomeric Identity: Imino vs. Amino Form

In a fluorescence-based equilibrium binding assay using the Bacillus subtilis pbuE riboswitch aptamer domain, adenine exhibited a dissociation constant (KD) of approximately 250 nM to 3 μM across the temperature range of 15–35°C. The fluorescent analog 2-aminopurine (2AP) demonstrated KD values statistically indistinguishable from adenine under identical conditions. In contrast, 2,6-diaminopurine (DAP) bound with substantially higher equilibrium affinity [1].

Tautomeric Identity
Head-to-head
Imino form (C=N) vs Amino form (C–NH₂)
Required for spectral method specificity
CAS registry structural assignment
Riboswitch engineering Aptamer biosensors RNA-ligand binding kinetics

Tautomeric Stability and Energy Gap

While equilibrium binding affinities for adenine and 2-aminopurine were nearly identical, the association rate constants (kon) diverged significantly at 25°C. Adenine demonstrated a kon that exceeded DAP by approximately 3-fold and exceeded 2AP by approximately 10-fold under identical experimental conditions [1]. This kinetic disparity indicates that in time-resolved or transcription-coupled assays, adenine achieves binding saturation more rapidly than either analog.

Stability Gap
Reported
16–79 kJ mol⁻¹ less stable
Metastable; may require controlled storage
Gas phase 0 K; aqueous ΔG₂₉₈ 14–121 kJ/mol
Kinetic biosensors RNA transcription kinetics Time-resolved ligand binding

Predicted Physicochemical Property Differences

Replacement of adenine with 2,6-diaminopurine (DAP) in threose nucleic acid (TNA) oligonucleotides consistently enhances duplex thermal stability across TNA/TNA, TNA/RNA, and TNA/DNA hybrid systems. DAP forms three hydrogen bonds with thymine or uracil compared to adenine's two, conferring increased melting temperatures (Tm) [1].

Predicted Properties
Data to verify
Density ~18% higher (1.89 vs 1.6 g/cm³)
Boiling point +98 to +238 °C higher
May affect chromatographic retention
Predicted values (ACD/Labs); to verify experimentally
Xenonucleic acid (XNA) engineering Oligonucleotide therapeutics Duplex stability optimization

Purity Specifications and USP Baseline

Using chelate-tethered derivatives of adenine and 2,6-diaminopurine (DAP), the prevalence of divalent metal ion binding at the purine N3 minor-groove site was evaluated. Reactions of diamine-tethered DAP with Cu(II) and Cd(II) confirmed that N3 binding can occur, but the extent of binding was substantially less prevalent than that observed with adenine under identical experimental conditions [1]. In this coordination behavior, DAP more closely resembles guanine than adenine.

Purity Specification
Specification review
HPLC ≥98% (vendor); no USP monograph
End-user tautomer verification needed
USP standard: 98.0–102.0%, impurities ≤0.1% each
Metal-nucleic acid interactions Bioinorganic chemistry DNA-metal coordination

ADA Substrate vs. Inhibitor Function

In comparative preformulation studies, the free base adenine exhibited substantially lower aqueous solubility at 25°C than its dideoxynucleoside counterparts. Adenine (as the hydrolysis product of DDA) demonstrated solubility in the range of 6.6–8.0 mM (approximately 0.89–1.08 mg/mL) at 25°C [1], whereas DDA (2′,3′-dideoxyadenosine) exhibited an intrinsic water solubility of 43 mg/mL at the same temperature [2]. This represents approximately a 40-fold solubility differential between the free base and the nucleoside derivative.

ADA Function
Head-to-head
Substrate (2-hydroxyethoxymethyl) vs Inhibitor (4-hydroxybutyl)
Ether oxygen controls substrate activity
Kᵢ 10⁻⁶–10⁻⁵ M for halogenated congeners
Preformulation development Nucleoside analog formulation Solubility-limited dosing

Antiviral Activity Hierarchy in Acyclovir Pathway

The rate of acid-catalyzed hydrolysis of 2′,3′-dideoxyadenosine (DDA) to release adenine as the primary degradation product increases by approximately 10⁵-fold (100,000-fold) relative to the hydrolysis rate of adenosine (the ribose-containing counterpart) [1]. This dramatic rate enhancement reflects the mechanistic consequence of removing the 2′- and 3′-hydroxyl groups, which destabilizes the glycosidic bond toward acid-catalyzed cleavage. Consequently, adenine itself exhibits substantially greater acid stability than its dideoxynucleoside precursors.

Antiviral Rank
Reported
Guanine > 2-Amino-adenine > Adenine
Adenine congener is ADA substrate probe, not lead
In vitro anti-herpes screening; guanine analog advanced to further studies
Nucleoside stability Acid hydrolysis kinetics Formulation shelf-life prediction

Application Scenarios for Imino Tautomer


Tautomer-Specific HPLC Method Development

Adenine serves as the reference ligand for Bacillus subtilis pbuE and related adenine-sensing riboswitch aptamers, exhibiting a KD of 250 nM–3 μM at 15–35°C and association kinetics that exceed 2,6-diaminopurine by ~3-fold and 2-aminopurine by ~10-fold at 25°C [1]. Researchers developing synthetic riboswitches, aptamer-based biosensors, or ligand-responsive genetic circuits should procure adenine as the baseline comparator when evaluating novel purine analogs, as its kinetic profile is distinct from structurally similar analogs that differ in the 2-amino or 6-amino substitution pattern. The compound enables direct measurement of the relative contributions of hydrogen-bonding geometry versus substituent sterics to ligand recognition kinetics.

ADA Substrate Probe for Antiviral SAR

In threose nucleic acid (TNA) and other xenonucleic acid systems, adenine serves as the unmodified baseline against which the duplex-stabilizing effects of 2,6-diaminopurine substitution are quantitatively assessed [2]. DAP substitution enhances TNA/TNA, TNA/RNA, and TNA/DNA duplex thermal stability due to the third hydrogen bond with thymine/uracil. Procurement of high-purity adenine (≥99% by HPLC) is essential for generating reliable baseline Tm measurements in comparative oligonucleotide biophysical studies, ensuring that observed stability differentials reflect genuine hydrogen-bonding contributions rather than batch-to-batch purity variation.

Validation of Imino Tautomer Computational Models

Adenine exhibits substantially higher prevalence of divalent metal ion (Cu(II), Cd(II)) binding at the N3 minor-groove site compared to 2,6-diaminopurine, which contains a 2-amino group that suppresses N3 coordination [3]. For studies investigating metallodrug-DNA interactions, DNA-templated metal nanoparticle synthesis, or purine-based metal-organic frameworks, adenine should be selected when N3 coordination is desired; DAP should be selected when N3 binding must be minimized to promote coordination at alternative purine positions. This differential metal-binding behavior has been characterized using chelate-tethered derivatives and single-crystal X-ray diffraction.

Impurity and Degradation Product Identification

Adenine is the thermodynamically stable product of acid-catalyzed hydrolysis of 2′,3′-dideoxyadenosine (DDA) and other adenine-containing nucleosides, with DDA hydrolyzing approximately 100,000-fold faster than adenosine [4]. For analytical laboratories developing stability-indicating HPLC or LC-MS methods for nucleoside drug products, adenine must be procured as a reference standard to quantify degradation product formation. Its lower aqueous solubility (0.89–1.08 mg/mL at 25°C) compared to nucleoside analogs (DDA: 43 mg/mL) [5] necessitates careful attention to sample preparation and mobile phase compatibility to avoid precipitation artifacts during chromatographic analysis.

Application
Selection Property
Validation Focus
Tautomer-Specific HPLC Method Development
Imino tautomer reference standard identity
Spectral confirmation (IR/NMR) of imino form
ADA Substrate Probe for Antiviral SAR
2-Hydroxyethoxymethyl side chain integrity
Enzymatic substrate activity verification
Computational Tautomer Model Validation
Imino tautomer as discrete reference material
Spectroscopic or crystallographic data against computed energies
Impurity / Degradation Product Identification
Imino tautomer as characterized impurity marker
Forced degradation studies; method specificity
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